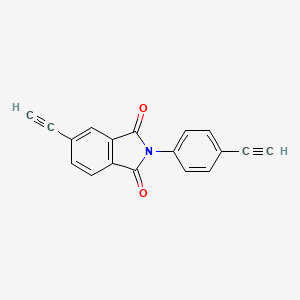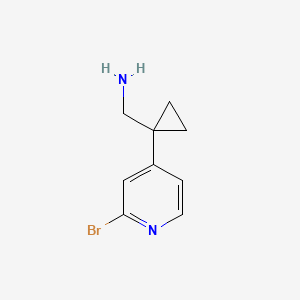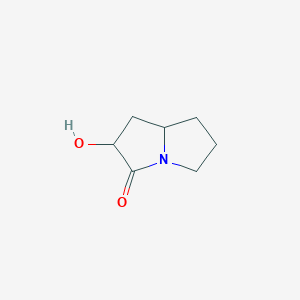![molecular formula C18H21ClN2OS B12622285 1-(5-Chlorothiophen-2-yl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one CAS No. 918481-07-9](/img/structure/B12622285.png)
1-(5-Chlorothiophen-2-yl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chlorothiophen-2-yl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chlorothiophen-2-yl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile in the presence of elemental sulfur.
Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable alkylating agent.
Coupling Reaction: The chlorinated thiophene and the piperazine derivative are coupled together using a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Chlorothiophen-2-yl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophenes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(5-Chlorothiophen-2-yl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as:
Receptors: Binding to and modulating the activity of specific receptors in the body.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Ion Channels: Modulating the activity of ion channels, affecting cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Chlorophenyl)-4-(2-phenylethyl)piperazine: Another piperazine derivative with similar structural features.
1-(4-Chlorophenyl)-4-(2-phenylethyl)piperazine: A compound with a similar piperazine core but different substitution patterns.
Uniqueness
1-(5-Chlorothiophen-2-yl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one is unique due to the presence of the chlorothiophene ring, which can impart distinct chemical and biological properties compared to other piperazine derivatives.
Eigenschaften
CAS-Nummer |
918481-07-9 |
|---|---|
Molekularformel |
C18H21ClN2OS |
Molekulargewicht |
348.9 g/mol |
IUPAC-Name |
1-(5-chlorothiophen-2-yl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C18H21ClN2OS/c1-14(15-5-3-2-4-6-15)21-11-9-20(10-12-21)13-16(22)17-7-8-18(19)23-17/h2-8,14H,9-13H2,1H3 |
InChI-Schlüssel |
WQKFHJGUZHDTFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)CC(=O)C3=CC=C(S3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B12622211.png)
![{3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid](/img/structure/B12622215.png)
![9H-fluoren-9-ylmethyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12622217.png)
![{3,5-Dibromo-4-[(2,4-dimethylquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12622229.png)





![N-[2-(3-Nitrophenyl)prop-2-en-1-yl]benzamide](/img/structure/B12622257.png)
![2-(4-Iodophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12622259.png)
![9-[(Thiophen-2-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one](/img/structure/B12622270.png)
![(6S)-6-[4-(Benzyloxy)phenyl]-4-methylmorpholin-3-one](/img/structure/B12622273.png)

